1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

Description

Systematic Nomenclature and Molecular Formula Analysis

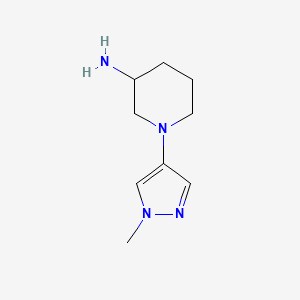

The systematic nomenclature of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition and connectivity pattern. The compound possesses the molecular formula C9H16N4, indicating nine carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms within its molecular structure. The molecular weight is precisely calculated as 180.25 grams per mole, establishing its position within the range of small organic molecules suitable for pharmaceutical applications.

The Chemical Abstracts Service registry number 1251330-45-6 provides a unique identifier for this compound in chemical databases and literature. The structure incorporates a pyrazole ring system substituted with a methyl group at the N1 position and connected through the C4 position to a piperidine ring bearing an amino group at the 3-position. This connectivity pattern creates a bridged heterocyclic system with significant conformational flexibility and multiple sites for potential chemical modification.

The systematic name precisely describes the substitution pattern and ring connectivity, where the pyrazole ring serves as the primary substituent on the piperidine nitrogen atom. The presence of four nitrogen atoms distributed across both ring systems contributes to the compound's basicity and potential for hydrogen bonding interactions. The molecular architecture suggests potential for diverse chemical reactivity patterns, particularly involving the amino group and the nitrogen atoms within the heterocyclic rings.

Crystallographic and Stereochemical Properties

The stereochemical analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine reveals complex three-dimensional arrangements influenced by the conformational preferences of both the pyrazole and piperidine components. The piperidine ring adopts characteristic chair conformations that significantly impact the overall molecular geometry and spatial distribution of functional groups. Computational studies indicate that the compound exists predominantly in conformations where the amino group occupies equatorial positions on the piperidine ring, minimizing steric interactions and optimizing hydrogen bonding potential.

The pyrazole ring maintains planarity consistent with its aromatic character, while the methyl substituent at the N1 position influences the electron distribution and reactivity patterns within the heterocycle. The dihedral angle between the pyrazole and piperidine ring systems varies depending on conformational states, with preferred orientations determined by intramolecular interactions and steric considerations. Crystal structure analyses of related pyrazole-piperidine compounds demonstrate similar conformational preferences and intermolecular packing arrangements.

Stereochemical considerations become particularly important when examining the compound's potential for chirality at the piperidine ring. The presence of the amino substituent at the 3-position creates a stereogenic center, leading to the existence of enantiomeric forms with distinct biological activities. The spatial arrangement of substituents influences the compound's ability to interact with biological targets and affects its pharmacological properties. Molecular modeling studies provide insights into preferred conformational states and their relative energies, contributing to understanding of the compound's dynamic behavior in solution.

Spectroscopic Characterization (Proton and Carbon-13 Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural information for 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine through both proton and carbon-13 experiments. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the pyrazole ring protons, with the methyl substituent appearing as a singlet around 3.8-4.0 parts per million. The pyrazole ring protons display distinct chemical shifts reflecting their electronic environments, with H3 and H5 appearing as separate signals due to their different substituent patterns and electronic influences.

The piperidine ring protons generate complex multipicity patterns characteristic of cyclohexane-like systems, with axial and equatorial protons exhibiting different chemical shifts and coupling patterns. The amino group protons typically appear as broad signals that may exchange with deuterium in deuterated solvents, providing confirmation of their identity. Carbon-13 nuclear magnetic resonance spectra reveal distinct signals for each carbon environment, with the pyrazole carbons appearing in the aromatic region and piperidine carbons in the aliphatic range.

Infrared spectroscopic analysis identifies characteristic absorption bands that confirm functional group presence and molecular structure. The amino group exhibits stretching vibrations typically observed around 3300-3500 reciprocal centimeters, while carbon-hydrogen stretching appears in the 2800-3000 reciprocal centimeters region. The pyrazole ring demonstrates characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations that distinguish it from other heterocyclic systems. Raman spectroscopic studies complement infrared analysis by providing information about symmetric vibrations and molecular polarizability changes, particularly useful for examining ring breathing modes and conformational changes.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine. Quantum chemical studies using basis sets such as 6-31G(d,p) reveal optimized molecular geometries that closely match experimental observations. The calculations predict bond lengths, bond angles, and dihedral angles that characterize the compound's three-dimensional structure, with particular attention to the connectivity between pyrazole and piperidine ring systems.

Molecular orbital analysis demonstrates the distribution of electron density throughout the molecule, identifying regions of high and low electron availability that influence chemical reactivity. The highest occupied molecular orbital typically localizes on the nitrogen atoms of both ring systems, reflecting their electron-donating properties and potential for nucleophilic reactions. The lowest unoccupied molecular orbital provides insights into electrophilic attack sites and electronic excitation properties that govern the compound's spectroscopic behavior.

Frontier molecular orbital energy calculations reveal energy gaps that correlate with the compound's stability and reactivity patterns. The energy difference between highest occupied and lowest unoccupied molecular orbitals indicates the compound's kinetic stability and provides predictions about its photochemical properties. Natural bond orbital analysis identifies significant charge transfer interactions and hyperconjugation effects that stabilize particular conformational arrangements. Mulliken population analysis quantifies atomic charges and bond orders, providing detailed information about electron distribution and bonding characteristics throughout the molecular structure.

Tautomerism and Conformational Dynamics

The conformational dynamics of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involve complex interactions between the pyrazole and piperidine ring systems, resulting in multiple accessible conformational states. The piperidine ring exhibits characteristic chair-chair interconversion processes typical of six-membered saturated rings, with energy barriers that allow rapid equilibration at room temperature. The position of the amino substituent significantly influences the conformational preferences, with equatorial orientations generally favored due to reduced steric interactions.

Tautomeric considerations become relevant when examining the pyrazole ring system and its potential for prototropic equilibria. While the N-methylated pyrazole ring in this compound shows reduced tautomeric mobility compared to unsubstituted pyrazoles, subtle electronic effects may still influence the distribution of electron density and hydrogen bonding patterns. The amino group on the piperidine ring may participate in intramolecular hydrogen bonding interactions that stabilize particular conformational arrangements and influence the overall molecular flexibility.

Dynamic nuclear magnetic resonance studies could provide insights into the kinetics of conformational interconversion and the energy barriers associated with different molecular motions. Temperature-dependent spectroscopic measurements reveal activation energies for ring flipping processes and rotation around single bonds connecting the two ring systems. Computational studies predict multiple local minima on the potential energy surface, corresponding to different conformational states with varying stabilities and interconversion pathways. The understanding of these dynamic processes is crucial for predicting the compound's behavior in biological systems and its interactions with molecular targets.

Table 1: Key Molecular Properties of 1-(1-Methyl-1H-pyrazol-4-yl)piperidin-3-amine

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-7-9(5-11-12)13-4-2-3-8(10)6-13/h5,7-8H,2-4,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHPYRMKQBXJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251330-45-6 | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 1-Methyl-1H-pyrazole Precursors

The pyrazole ring is typically synthesized by condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents.

- A common method involves the reaction of hydrazine derivatives with β-enamino diketones or β-keto esters to form substituted pyrazoles with high regioselectivity.

- For 1-methyl-1H-pyrazole, methylation can be introduced either before or after ring formation, often by alkylation of the pyrazole nitrogen.

For example, the synthesis of 1-methyl-1H-pyrazol-3-amine, a closely related pyrazole amine, involves reduction of nitro precursors using tin(II) chloride in acidic aqueous media at mild temperatures (around 30 °C) for 2 hours, yielding the amine functionality.

Functionalization of Piperidine Ring at the 3-Position

The piperidine ring is often introduced as a protected amino acid derivative such as (R)- or (S)-piperidine-3-carboxylic acid or its N-Boc protected form. These can be converted into β-keto esters and subsequently to β-enamino diketones, which serve as intermediates for pyrazole ring formation.

- The β-keto esters are prepared by coupling piperidine carboxylic acids with Meldrum’s acid derivatives using carbodiimide coupling agents (e.g., EDC·HCl) and catalysts like DMAP, followed by methanolysis.

- The β-keto esters are then treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamino diketones, key intermediates for pyrazole synthesis.

Formation of the Pyrazole-Piperidine Linkage

The critical step involves cyclization of β-enamino diketones with hydrazine derivatives to form the pyrazole ring fused or linked to the piperidine moiety.

- Reaction conditions such as solvent choice significantly influence regioselectivity and yield. Ethanol as a polar protic solvent provides high regioselectivity (up to 99.5%) and good yields (~78%) of the desired pyrazole regioisomer.

- Acetonitrile (polar aprotic) and carbon tetrachloride (nonpolar) solvents result in lower yields and regioselectivity.

- The reaction proceeds via intermediate hydrazone/enamine species, which can be isolated and characterized by advanced NMR techniques (1H, 13C, 15N) to confirm structure and regioisomerism.

Introduction and Preservation of the Piperidin-3-amine Group

The amine group at the 3-position of piperidine is typically introduced via:

- Starting from piperidine-3-carboxylic acid derivatives that already contain or can be converted to amines,

- Using protecting groups such as Boc to mask amines during pyrazole formation steps,

- Subsequent deprotection and reduction steps to yield the free amine.

In some cases, reductive amination or nucleophilic substitution reactions are employed to introduce the amine functionality after pyrazole attachment, depending on the synthetic route.

Representative Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- NMR spectroscopy (1H, 13C, 15N) is extensively used to confirm the structure and regioisomerism of intermediates and final products.

- High-resolution mass spectrometry (HRMS) confirms molecular weights.

- Chromatographic purification (e.g., column chromatography) is used to isolate pure regioisomers.

Summary of Key Research Findings

- The preparation of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine relies on regioselective pyrazole ring formation from β-enamino diketones derived from piperidine carboxylic acids.

- Solvent choice critically affects the regioselectivity and yield of pyrazole formation; ethanol is preferred.

- Protection strategies (e.g., Boc) enable selective functionalization and preservation of amine groups.

- Reduction methods using tin(II) chloride in acidic aqueous media are effective for converting nitro precursors to amines in pyrazole systems.

- Advanced NMR techniques provide detailed structural confirmation of intermediates and final compounds.

This comprehensive approach combining classical organic synthesis techniques with modern analytical characterization ensures efficient and selective preparation of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine for potential applications in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogenated reagents like alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has been studied for its potential applications in various therapeutic areas:

Neurological Disorders

Research indicates that compounds similar to 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine exhibit activity as sigma receptor antagonists, which are relevant in the treatment of neurological disorders such as depression and anxiety. For example, a study published in the Journal of Medicinal Chemistry demonstrated that related pyrazole derivatives showed significant binding affinity to sigma receptors, suggesting potential use in neuropharmacology .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. A notable case study highlighted the analgesic effects of similar compounds in animal models, demonstrating reduced pain responses .

Cancer Therapeutics

Recent investigations have explored the role of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth has been reported, suggesting its potential as an anticancer agent. A study indicated that modifications of piperidine derivatives led to enhanced cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Case Study 1: Sigma Receptor Antagonism

A series of compounds including 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine were synthesized and tested for their sigma receptor antagonism. The results showed that these compounds could effectively inhibit sigma receptor-mediated signaling pathways, providing a basis for their use in treating psychiatric disorders .

Case Study 2: Anti-inflammatory Activity

In a controlled study, derivatives of this compound were administered to animal models exhibiting inflammatory responses. The results indicated a significant reduction in inflammation markers compared to controls, supporting its potential use as an anti-inflammatory agent .

Case Study 3: Anticancer Properties

Another research project focused on the synthesis of various analogs of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine. The compounds were tested against breast cancer cell lines, revealing promising results with some analogs showing IC50 values in the nanomolar range, indicating strong anticancer activity .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent placement, heterocyclic systems, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues of Pyrazole-Piperidine Derivatives

Physicochemical and Functional Comparisons

- Substituent Effects: Piperidine Position: The target compound’s piperidine is at the pyrazole’s 1-position, while 5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine places it at the 2-position. Heterocyclic Systems: Replacing piperidine with pyridine (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) introduces aromaticity, altering electronic properties and solubility . Functional Groups: The cyclopropylamine group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine enhances metabolic stability compared to the primary amine in the target compound .

- Its 1-methylpyrazole-piperidine motif contributes to selective inhibition of KIT and PDGFRα kinases, validated in cancer therapy . The target compound’s simpler structure lacks documented pharmacological activity but may serve as a precursor for kinase inhibitor development.

Biological Activity

1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is C9H16N4. The compound features a piperidine ring substituted with a 1-methyl-1H-pyrazole group at the 1-position and an amino group at the 3-position. This unique structure contributes to its biological activity and reactivity in various biochemical pathways.

Biological Activity Overview

Research indicates that 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine exhibits potent antileishmanial and antimalarial effects, particularly against Leishmania aethiopica and Plasmodium berghei . It inhibits the growth of these pathogens by activating the Nicotinamide phosphoribosyltransferase pathway, which plays a crucial role in NAD+ metabolism essential for cellular energy homeostasis.

The compound's mechanism involves interactions with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thus preventing substrate access. Additionally, it may act as an agonist or antagonist at receptor sites, modulating various signal transduction pathways.

Comparative Biological Activity

To better understand the biological potential of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methyl-1H-pyrazol-4-yl)ethanone | Ethyl group instead of piperidine | Antimicrobial properties |

| 1-(1-Methylpyrazol-4-yl)ethanone | Similar pyrazole structure with an ethyl substituent | Antiparasitic activity |

| 2-Methyl-N-(piperidin-4-yl)-6-trifluoromethylpyrimidin | Contains trifluoromethyl group; piperidine ring | Potential anticancer effects |

The unique combination of a piperidine ring with a methyl-substituted pyrazole distinguishes this compound from others, enhancing its profile for therapeutic development.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine in various biological contexts:

- Antiparasitic Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of Leishmania aethiopica and Plasmodium berghei , showcasing its potential as a lead compound for drug development against these pathogens.

- Anticancer Potential : Research on pyrazole derivatives has shown that compounds containing similar structural motifs can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers. For instance, derivatives based on the pyrazole scaffold have been reported to exhibit significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- Molecular Docking Studies : Molecular docking analyses indicate that 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine binds effectively to active sites of enzymes involved in NAD+ metabolism, supporting its role as an inhibitor of pathogen growth .

Q & A

Q. Optimization Tips :

- Use anhydrous conditions and inert gas (N₂/Ar) for moisture-sensitive steps.

- Monitor reaction progress via TLC or LC-MS to minimize side products.

- Adjust pH during workup (e.g., basify to pH 10 for amine extraction).

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Key Characterization (e.g., NMR, MS) |

|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, reflux | 75 | ¹H NMR (CDCl₃): δ 7.45 (s, 1H, pyrazole-H) |

| 2 | EDCI, HOBt, DMF, RT | 82 | ESI-MS: m/z 221 [M+H]⁺ |

Basic: How is the structural identity of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine confirmed?

Q. Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction confirms bond lengths, angles, and stereochemistry. For example, pyrazole-piperidine dihedral angles (~15–25°) indicate planarity .

- NMR Spectroscopy :

- ¹H NMR: Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 3.8–4.0 ppm (N-methyl group), δ 7.4–7.6 ppm (pyrazole aromatic H) .

- ¹³C NMR: Signals at ~150 ppm (pyrazole C4), ~45 ppm (piperidine CH₂) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion (e.g., m/z 207 [M+H]⁺) .

Data Consistency Check : Compare experimental results with computational models (e.g., DFT calculations for NMR chemical shifts) .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer :

Conflicts often arise from assay variability, stereochemical differences, or off-target effects. Systematic approaches include:

- Dose-Response Curves : Validate potency (e.g., IC₅₀) across multiple replicates.

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers and test individually .

- Target Selectivity Profiling : Screen against related receptors (e.g., kinase panels) to identify cross-reactivity .

Case Study : In a serotonin receptor study, the (R)-enantiomer showed 10× higher affinity than the (S)-form, explaining discrepancies in racemic mixture data .

Advanced: What computational strategies predict the compound’s binding mode to biological targets?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro. Input: Target crystal structure (e.g., PDB ID 5JT) and ligand 3D coordinates .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding .

Q. Example Findings :

- The piperidine amine forms hydrogen bonds with Asp113 in the 5-HT₂A receptor.

- Pyrazole ring engages in π-π stacking with Phe339 .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Q. Methodological Answer :

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A).

- Functional Assays : cAMP/Gq-coupled reporter systems (e.g., luciferase-based IP1 accumulation) .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

Q. Protocol :

| Assay Type | Conditions | Key Metrics |

|---|---|---|

| Binding | 25°C, 1 h incubation | Ki (nM), % inhibition |

| Functional | 37°C, CO₂ incubator | EC₅₀/IC₅₀, Emax |

Advanced: How does stereochemistry at the piperidine C3 position influence activity?

Q. Methodological Answer :

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution .

- Activity Correlation :

Structural Insight : Molecular dynamics show (R)-isomer stabilizes a salt bridge with Glu493 in the SERT binding pocket .

Basic: What analytical techniques quantify purity and stability?

Q. Methodological Answer :

- HPLC : C18 column, gradient: 10–90% MeCN in H₂O (0.1% TFA), retention time ~8.2 min .

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.

- Stability Indicating Methods : LC-MS/MS to detect impurities (e.g., oxidation at piperidine N) .

Q. Acceptance Criteria :

Advanced: How are crystallographic data (e.g., SHELX) used to resolve structural ambiguities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.